3-Bromo-1-cyclopentyl-1H-1,2,4-triazole
Description
The study of heterocyclic chemistry is foundational to the development of new therapeutic agents and functional materials. Within this broad field, nitrogen-containing heterocycles, particularly azoles, represent a critical area of research. The specific compound, 3-Bromo-1-cyclopentyl-1H-1,2,4-triazole, combines three key structural features: a 1,2,4-triazole (B32235) core, a bromine substituent, and a cyclopentyl group. Each of these components contributes unique properties to the molecule, making it a compelling subject for academic and industrial research.
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. globalresearchonline.netimist.ma This scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in a multitude of biologically active compounds. nih.govresearchgate.netnih.gov The unique physicochemical properties of the 1,2,4-triazole nucleus, such as its dipole character, capacity for hydrogen bonding, and structural rigidity, allow it to interact with high affinity at various biological receptors. nih.gov
Derivatives of 1,2,4-triazole exhibit a remarkably broad spectrum of pharmacological activities. imist.mabohrium.comwisdomlib.orgresearchgate.net This has led to their development as potent agents for treating a wide range of conditions. The versatility of the 1,2,4-triazole scaffold is evident in the number of commercially successful drugs that incorporate this ring system. globalresearchonline.netnih.gov
Table 1: Documented Biological Activities of 1,2,4-Triazole Derivatives
| Biological Activity | Description | Key Examples of Drugs/Compounds |
|---|---|---|
| Antifungal | Inhibition of fungal growth, often by targeting enzymes like lanosterol (B1674476) 14α-demethylase. researchgate.netnih.gov | Fluconazole, Itraconazole, Voriconazole. globalresearchonline.netnih.gov |
| Anticancer | Inhibition of cancer cell proliferation through various mechanisms. nih.govresearchgate.net | Anastrozole, Letrozole. nih.gov |
| Antiviral | Inhibition of viral replication. nih.gov | Ribavirin. globalresearchonline.net |
| Antibacterial | Activity against a range of bacterial strains. nih.govmdpi.com | Ciprofloxacin-triazole hybrids. nih.gov |
| Anticonvulsant | Management of seizures. globalresearchonline.net | Alprazolam, Etizolam. globalresearchonline.net |
| Anti-inflammatory | Reduction of inflammation. globalresearchonline.net | Compounds studied for anti-inflammatory and antinociceptive activities. globalresearchonline.net |
| Antitubercular | Activity against Mycobacterium tuberculosis. nih.gov | Investigated in various synthetic derivatives. nih.gov |
The widespread therapeutic applications underscore the critical role of the 1,2,4-triazole pharmacophore in drug discovery and development. nih.govqu.edu.sa
The introduction of halogen atoms, particularly bromine, onto azole rings is a powerful and widely used strategy in synthetic organic chemistry. nbinno.com Halogenated azoles serve as versatile intermediates, enabling a diverse range of chemical transformations and molecular functionalization. nih.govresearchgate.net The presence of a bromine atom on the triazole ring, as in 3-bromo-1H-1,2,4-triazole, facilitates numerous reactions, most notably transition-metal-catalyzed cross-coupling reactions. nbinno.comorganic-chemistry.org
These reactions, such as the Suzuki, Heck, and Sonogashira couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the site of the halogen. This capability is instrumental for constructing complex molecular architectures from simpler, readily available building blocks. nbinno.comacs.org The bromine atom acts as a "handle" that can be selectively replaced with various other functional groups, providing a modular approach to synthesizing libraries of related compounds for structure-activity relationship (SAR) studies. organic-chemistry.org
Furthermore, the halogen can influence the electronic properties of the azole ring, which in turn can modulate the biological activity and pharmacokinetic properties of the final compound. bohrium.com The strategic placement of bromine can also direct subsequent reactions to other positions on the heterocyclic ring, offering regioselective control over the synthesis. organic-chemistry.orgacs.org The utility of bromo-triazoles is therefore central to the efficient synthesis of poly-substituted triazole derivatives. researchgate.nettandfonline.com
Table 2: Synthetic Utility of Halogenated Azoles
| Reaction Type | Description |
|---|---|
| Cross-Coupling Reactions | Formation of C-C, C-N, C-O, and C-S bonds using transition metal catalysts (e.g., Palladium, Copper). mdpi.com |
| Nucleophilic Aromatic Substitution | Replacement of the halogen by a nucleophile, often activated by the electron-withdrawing nature of the azole ring. |
| Lithiation/Halogen-Metal Exchange | Formation of an organometallic species that can react with various electrophiles to introduce new functional groups. |
| Directed Metalation | The halogen can influence the regioselectivity of deprotonation at other sites on the molecule. researchgate.net |
The comprehensive academic investigation of this compound is justified by the convergence of the established therapeutic potential of the 1,2,4-triazole scaffold and the synthetic versatility afforded by the bromo-substituent. This specific molecule serves as an ideal platform for the development of novel chemical entities with potential applications in medicinal chemistry and materials science.
The rationale for its study is built on several key points:
Access to Novel Derivatives: The bromine atom at the 3-position provides a reactive site for introducing a wide variety of substituents through well-established cross-coupling chemistry. This allows for the systematic modification of the molecule to explore its chemical space and optimize for specific biological targets.
Modulation of Physicochemical Properties: The cyclopentyl group attached to the N1 position of the triazole ring introduces a significant lipophilic character. This is a critical parameter in drug design, as lipophilicity influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Studying derivatives of this compound can provide valuable insights into how varying the substitution at the 3-position modulates these properties in the presence of the fixed cyclopentyl group.
Exploration of Structure-Activity Relationships (SAR): By synthesizing a library of compounds derived from this compound, researchers can systematically probe the SAR for various biological activities. For instance, replacing the bromine with different aryl, heteroaryl, or alkyl groups could dramatically alter the compound's affinity for a particular enzyme or receptor, building upon the known bioactivities of the core 1,2,4-triazole scaffold.
Potential for New Agrochemicals and Materials: Beyond medicinal chemistry, triazole derivatives have applications in agrochemicals and materials science. nih.gov The unique combination of the stable triazole ring, a reactive bromo-group, and a bulky cyclopentyl substituent makes this compound a candidate for developing new fungicides, herbicides, or functional organic materials.
In essence, this compound is not just a single compound but a gateway to a vast family of new molecules. Its structured investigation is a logical step in leveraging the proven utility of triazole chemistry to address ongoing challenges in science and medicine.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1-cyclopentyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3/c8-7-9-5-11(10-7)6-3-1-2-4-6/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKCEZTZWRAIAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=NC(=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Chemical Transformations of 3 Bromo 1 Cyclopentyl 1h 1,2,4 Triazole
Functionalization at the Bromine Atom (C3-Position)
The primary site for chemical modification on the 3-Bromo-1-cyclopentyl-1H-1,2,4-triazole molecule is the carbon-bromine bond. The bromine atom can be replaced by a range of other atoms and functional groups through several key reaction types, including nucleophilic substitutions and transition metal-catalyzed cross-coupling reactions.
While specific examples involving this compound are not extensively detailed in publicly available literature, the general reactivity of 3-bromo-1,2,4-triazoles suggests that the bromine atom can be displaced by various nucleophiles. These reactions typically involve the attack of a nucleophile on the carbon atom bonded to the bromine, leading to the formation of a new bond and the departure of the bromide ion. Common nucleophiles that could potentially react with this substrate include thiols, alkoxides, and amines, which would lead to the formation of thioethers, ethers, and aminated triazoles, respectively. The reaction conditions for such substitutions would likely depend on the strength of the nucleophile and may require elevated temperatures or the use of a base to facilitate the reaction.
Transition metal-catalyzed cross-coupling reactions represent a powerful and widely used set of methods for forming carbon-carbon and carbon-heteroatom bonds. For substrates like this compound, these reactions are particularly valuable as they allow for the introduction of a wide array of substituents at the C3 position under relatively mild conditions and with high selectivity. The bromine atom serves as an excellent leaving group in these catalytic cycles, which typically involve palladium, copper, or nickel catalysts.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (like a boronic acid or boronic ester) with an organohalide. This reaction is one of the most versatile methods for forming C(sp²)–C(sp²) bonds. In the context of this compound, this reaction would enable the introduction of various aryl, heteroaryl, or vinyl groups at the C3 position.
A typical reaction setup would involve the this compound, a suitable boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (such as K₂CO₃, Cs₂CO₃, or K₃PO₄) in an appropriate solvent system (like dioxane/water or toluene/ethanol). The reaction proceeds through a catalytic cycle involving oxidative addition of the bromo-triazole to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst.
Below is a table showing representative Suzuki-Miyaura cross-coupling reactions reported for a closely related analog, 3-(4-bromophenyl)-1-butyl-5-(trifluoromethyl)-1H-1,2,4-triazole, which illustrates the scope of this transformation.
| Aryl Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Product | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DMF/Water | 120 | 3-([1,1'-biphenyl]-4-yl)-1-butyl-5-(trifluoromethyl)-1H-1,2,4-triazole | 85 |
| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DMF/Water | 120 | 1-butyl-3-(4'-methyl-[1,1'-biphenyl]-4-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole | 82 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DMF/Water | 120 | 1-butyl-3-(4'-methoxy-[1,1'-biphenyl]-4-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole | 88 |
| 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DMF/Water | 120 | 1-butyl-3-(4'-chloro-[1,1'-biphenyl]-4-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole | 78 |
This data is illustrative and based on reactions of a related bromo-triazole derivative.
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base (such as triethylamine (B128534) or diisopropylamine). For this compound, the Sonogashira reaction provides a direct route to synthesize 3-alkynyl-1,2,4-triazole derivatives. These products are valuable intermediates for creating more complex structures, including conjugated systems and heterocyclic compounds.
The reaction mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex formed from the oxidative addition of the bromo-triazole. Reductive elimination then yields the final alkynylated product. The mild reaction conditions of the Sonogashira coupling make it compatible with a wide range of functional groups.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (like this compound) with an alkene in the presence of a base. This reaction forms a new carbon-carbon bond at one of the sp² carbons of the alkene, providing a method for the vinylation of the triazole ring. The outcome of the Heck reaction is highly dependent on the specific alkene and reaction conditions used, but it offers a powerful tool for extending the carbon framework of the triazole core.
Stille Coupling: The Stille coupling reaction creates a carbon-carbon bond by reacting an organohalide with an organotin compound (organostannane), catalyzed by a palladium complex. A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents. This compound can be coupled with various organostannanes (e.g., vinyl-, aryl-, or heteroarylstannanes) to produce a diverse range of substituted triazoles. Despite its versatility, the toxicity of organotin compounds is a significant drawback of this method.
The formation of a carbon-nitrogen bond at the C3 position of the triazole ring can be achieved through transition metal-catalyzed amination reactions, most notably the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the coupling of an aryl or heteroaryl halide with a primary or secondary amine.
For this compound, this reaction would provide a direct and efficient route to a wide variety of 3-amino-1,2,4-triazole derivatives. The reaction typically requires a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a strong base (such as NaOt-Bu or K₃PO₄). The ability to form C-N bonds under these conditions is particularly important in pharmaceutical chemistry, as the amino-triazole moiety is a common feature in biologically active molecules.
Reductive Debromination Strategies
Reductive debromination of this compound to yield 1-cyclopentyl-1H-1,2,4-triazole is a fundamental transformation. While specific literature on this exact compound is limited, strategies employed for analogous bromo-triazole systems are applicable. Catalytic hydrogenation is a common and effective method for the reductive dehalogenation of aryl and heteroaryl halides. For instance, the hydrogenation of 2-substituted 4-bromo-1,2,3-triazoles has been shown to efficiently produce the corresponding 2,4-disubstituted triazoles. organic-chemistry.org This suggests that similar conditions, such as using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas, would likely be effective for the debromination of this compound.
Table 1: Plausible Conditions for Reductive Debromination
| Reagents | Catalyst | Solvent | Temperature | Product |
|---|---|---|---|---|
| H₂ | Pd/C | Ethanol (B145695) | Room Temperature | 1-Cyclopentyl-1H-1,2,4-triazole |
Electrophilic and Nucleophilic Functionalization at Other Positions of the Triazole Ring (e.g., C5)
The 1,2,4-triazole (B32235) ring is electron-deficient, which influences its reactivity towards electrophiles and nucleophiles. chemicalbook.com The C5 position of 1-substituted 1,2,4-triazoles is the most acidic carbon-bound proton and can be selectively deprotonated by strong bases to form a nucleophilic intermediate.
A well-established method for the functionalization of the C5 position of 1-substituted-1,2,4-triazoles is through lithiation followed by quenching with an electrophile. Research on 1-phenyl-1,2,4-triazole has demonstrated that treatment with n-butyllithium at low temperatures leads to exclusive deprotonation at the C5 position. clockss.org The resulting lithiated species can then react with a variety of electrophiles to introduce new substituents at this position. This methodology is expected to be applicable to this compound, allowing for the introduction of a wide range of functional groups at the C5 position.
Table 2: Representative C5-Functionalization via Lithiation
| Base | Electrophile (E) | Quenching Reagent | Product |
|---|---|---|---|
| n-Butyllithium | CO₂ | Dry Ice | This compound-5-carboxylic acid |
| n-Butyllithium | (CH₃)₃SiCl | Trimethylsilyl chloride | 3-Bromo-1-cyclopentyl-5-(trimethylsilyl)-1H-1,2,4-triazole |
Nucleophilic substitution at the C5 position is less common without a suitable leaving group. However, the presence of the bromo group at C3 can activate the ring towards nucleophilic attack under certain conditions.
Transformations Involving the N1-Cyclopentyl Substituent
The N1-cyclopentyl group is generally stable under many reaction conditions. However, transformations involving this substituent are conceivable, primarily through N-dealkylation or oxidation of the cyclopentyl ring itself.
N-dealkylation of N-alkyl azoles can be achieved under specific, often harsh, conditions, which may involve strong acids or oxidizing agents. However, such reactions may lack selectivity and could lead to the degradation of the triazole ring.
Oxidation of the cyclopentyl ring is another potential transformation. Depending on the reagents and conditions, this could lead to the introduction of hydroxyl or carbonyl functionalities on the cyclopentyl moiety. The metabolism of nitrogen-containing heterocycles can involve such oxidative processes on alkyl substituents. hyphadiscovery.com For example, oxidation could potentially yield a cyclopentanone (B42830) or cyclopentanol (B49286) derivative, though specific synthetic methods for this transformation on this particular substrate are not well-documented in the literature.
Table 3: Potential Transformations of the N1-Cyclopentyl Group
| Reaction Type | Reagents | Potential Product |
|---|---|---|
| N-Dealkylation | Strong Acid / High Temp. | 3-Bromo-1H-1,2,4-triazole |
Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Bromo 1 Cyclopentyl 1h 1,2,4 Triazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1H, 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3-Bromo-1-cyclopentyl-1H-1,2,4-triazole, both ¹H and ¹³C NMR are utilized to confirm the connectivity and arrangement of atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the triazole ring and the cyclopentyl group. The lone proton on the triazole ring (C5-H) would likely appear as a singlet in the aromatic region of the spectrum. The protons of the cyclopentyl group would present more complex splitting patterns, with the methine proton (the one directly attached to the nitrogen of the triazole ring) appearing as a multiplet. The remaining methylene (B1212753) protons of the cyclopentyl ring would also show as multiplets due to spin-spin coupling.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and types of carbon atoms in the molecule. For this compound, distinct signals are expected for the two carbon atoms of the triazole ring, with the carbon atom bearing the bromine atom (C3) showing a characteristic chemical shift. The five carbon atoms of the cyclopentyl group would also give rise to separate signals, with their chemical shifts being influenced by their proximity to the triazole ring.
Interactive Data Table: Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Triazole C3 | - | 145-155 |
| Triazole C5 | 8.0-8.5 (s) | 140-150 |
| Cyclopentyl C1' | 4.5-5.0 (m) | 55-65 |
| Cyclopentyl C2'/C5' | 1.8-2.2 (m) | 30-40 |
| Cyclopentyl C3'/C4' | 1.5-1.9 (m) | 20-30 |
| Note: These are predicted values based on analogous structures and may differ from experimental data. s = singlet, m = multiplet. |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. For this compound, HRMS would be used to confirm its molecular formula, C₇H₁₀BrN₃. The presence of a bromine atom would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable information about the structural components of the molecule. The fragmentation of this compound would likely involve the loss of the cyclopentyl group, the bromine atom, or cleavage of the triazole ring, providing further confirmation of the compound's structure.
Interactive Data Table: Expected HRMS Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ (⁷⁹Br) | 216.0134 |
| [M+H]⁺ (⁸¹Br) | 218.0114 |
| Note: m/z values are for the protonated molecule and will show a characteristic isotopic pattern. |
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent bonds. Key expected absorptions include C-H stretching vibrations from the cyclopentyl group, C=N and N-N stretching vibrations from the triazole ring, and the C-Br stretching vibration.
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| C-H (aliphatic) | 2850-3000 |
| C=N (triazole ring) | 1500-1650 |
| N-N (triazole ring) | 1200-1300 |
| C-N | 1000-1200 |
| C-Br | 500-650 |
| Note: These are predicted values and the actual spectrum may show additional or shifted bands. |
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatographic techniques are essential for assessing the purity of a chemical compound and for separating it from any impurities or isomers.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for purity assessment. A sample of this compound would be dissolved in a suitable solvent and injected into the HPLC system. The compound would elute as a single peak if pure, and the area of this peak would be proportional to its concentration. The presence of other peaks would indicate impurities.
Gas Chromatography (GC): For volatile and thermally stable compounds, GC can also be used for purity analysis. The compound would be vaporized and passed through a column, with detection providing a chromatogram similar to that of HPLC.
Theoretical and Computational Investigations of 3 Bromo 1 Cyclopentyl 1h 1,2,4 Triazole
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For 3-Bromo-1-cyclopentyl-1H-1,2,4-triazole, DFT calculations would provide insights into the distribution of electrons within the molecule, the energies of its molecular orbitals, and various reactivity descriptors.
Electronic Structure: The electronic structure of a molecule dictates its fundamental chemical and physical properties. DFT calculations can map the electron density surface, identifying regions that are electron-rich or electron-poor. This information is vital for predicting how the molecule will interact with other chemical species. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.
Reactivity Prediction: From the calculated electronic structure, several global and local reactivity descriptors can be derived. These descriptors help in predicting the molecule's behavior in chemical reactions. For instance, DFT can be used to study the protonation of 1,2,4-triazoles, identifying the most likely sites for electrophilic attack. dnu.dp.ua
An illustrative data table of reactivity descriptors that could be generated for this compound using DFT is presented below.
Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound This table presents illustrative data that would be the target of a typical DFT study.
| Descriptor | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -7.2 eV | Indicates the molecule's electron-donating ability. |
| LUMO Energy | -0.5 eV | Indicates the molecule's electron-accepting ability. |
| HOMO-LUMO Gap | 6.7 eV | Relates to chemical stability and reactivity. |
| Ionization Potential | 7.2 eV | Energy required to remove an electron. |
| Electron Affinity | 0.5 eV | Energy released upon gaining an electron. |
| Electronegativity (χ) | 3.85 | A measure of the ability to attract electrons. |
| Chemical Hardness (η) | 3.35 | Resistance to change in electron distribution. |
| Chemical Softness (S) | 0.30 | The reciprocal of hardness, indicating reactivity. |
| Electrophilicity Index (ω) | 2.21 | A measure of the electrophilic character. |
These parameters are invaluable for understanding the molecule's reactivity profile, such as its susceptibility to nucleophilic or electrophilic attack, and for designing new molecules with tailored properties. acs.orgnih.gov
Computational Studies of Reaction Mechanisms and Transition States in Triazole Synthesis
Computational chemistry provides a powerful lens through which to view the intricate details of chemical reactions. For the synthesis of 1,2,4-triazoles, computational studies can elucidate reaction pathways, identify key intermediates, and characterize the transition states that govern the reaction rates.
Reaction Mechanisms: The synthesis of substituted 1,2,4-triazoles can proceed through various routes. nih.gov Computational modeling can be employed to investigate the mechanisms of these reactions, for example, by studying the cyclization steps involved in forming the triazole ring. By calculating the energies of reactants, intermediates, products, and transition states, a detailed potential energy surface for the reaction can be constructed. This allows for the determination of the most favorable reaction pathway.
Transition State Analysis: The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the reaction's kinetics. Computational methods can be used to locate and characterize the geometry and energy of transition states. Vibrational frequency analysis is then performed to confirm that the located structure is indeed a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy of the transition state relative to the reactants gives the activation energy, a key parameter in predicting reaction rates.
For the synthesis of this compound, a hypothetical reaction step could be the N-alkylation of 3-bromo-1H-1,2,4-triazole with a cyclopentyl halide. A computational study of this step would involve the following:
Modeling the reactants (3-bromo-1H-1,2,4-triazole and cyclopentyl halide) and the product.
Searching for the transition state structure for the nucleophilic substitution reaction.
Prediction of Spectroscopic Parameters through Computational Models
Computational models are highly effective in predicting various spectroscopic parameters, which can be used to confirm the identity and structure of a synthesized compound. For this compound, these predictions would be invaluable for its characterization.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the NMR chemical shifts (¹³C and ¹H) of organic molecules. nih.gov By comparing the calculated chemical shifts with experimental data, the structure of a newly synthesized compound can be confirmed.
Infrared (IR) Spectroscopy: Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an IR spectrum. By calculating the harmonic frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. This can aid in the assignment of experimental IR bands to specific vibrational modes of the molecule.
Below is an illustrative table of predicted versus hypothetical experimental spectroscopic data for this compound.
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound This table provides an example of how computational data would be compared with experimental results for structural verification.
| Parameter | Predicted Value | Hypothetical Experimental Value |
|---|---|---|
| ¹H NMR (δ, ppm) - Triazole H | 8.15 | 8.12 |
| ¹H NMR (δ, ppm) - Cyclopentyl CH | 5.10 | 5.08 |
| ¹³C NMR (δ, ppm) - Triazole C-Br | 145.2 | 144.9 |
| ¹³C NMR (δ, ppm) - Triazole C-H | 152.8 | 152.5 |
| IR Frequency (cm⁻¹) - C-H stretch | 3120 | 3115 |
| IR Frequency (cm⁻¹) - C=N stretch | 1640 | 1635 |
Molecular Modeling for Conformational Analysis of the Cyclopentyl Substituent
Conformational Search: A systematic or stochastic conformational search can be performed to identify the low-energy conformations of the cyclopentyl ring. The cyclopentyl ring is known to exist in puckered conformations, primarily the "envelope" and "twist" forms. A computational search would identify the relative energies of these conformers and the energy barriers between them.
Potential Energy Surface Scan: To understand the flexibility of the cyclopentyl ring and its rotation relative to the triazole ring, a potential energy surface (PES) scan can be conducted. This involves systematically changing specific dihedral angles and calculating the energy at each point. The resulting PES provides a detailed map of the conformational space, highlighting the most stable conformations and the pathways for interconversion between them. Computational studies on cyclopentane-based structures have been performed to understand their conformational preferences. researchgate.net
The results of such an analysis would be crucial for understanding how the molecule might interact with a biological target, as the conformation of the cyclopentyl group could play a significant role in binding affinity.
Structure Activity Relationship Sar Studies and Proposed Mechanisms of Action for 1,2,4 Triazole Derivatives
Elucidating the Influence of the 1,2,4-Triazole (B32235) Core on Biological Interactions
The three nitrogen atoms within the 1,2,4-triazole ring are fundamental to its biological activity, primarily through their ability to form hydrogen bonds. pensoft.net These atoms can act as hydrogen bond acceptors, a crucial interaction for anchoring ligands within the active sites of proteins and enzymes. researchgate.netuq.edu.au This hydrogen bonding capability is a key reason for the triazole ring's use as a stable bioisostere for functionalities like amides and esters, which are more susceptible to metabolic breakdown. nih.govnih.gov
| Interaction Type | Description | Significance in Biological Activity |
|---|---|---|
| Hydrogen Bond Acceptor | The lone pair electrons on the nitrogen atoms can accept hydrogen bonds from donor groups (e.g., -NH, -OH) in a biological target. pensoft.netuq.edu.au | Anchors the ligand in the binding site, contributing to affinity and specificity. researchgate.net |
| Coordination with Metal Ions | Nitrogen atoms can act as ligands, coordinating to metal cofactors (e.g., Fe2+, Zn2+) in metalloenzymes. uq.edu.au | Essential for the mechanism of action of certain enzyme inhibitors, such as antifungal azoles that target cytochrome P450. sci-hub.se |
| Dipole-Dipole Interactions | The polarized nature of the triazole ring facilitates electrostatic interactions with polar regions of a receptor. uq.edu.aunih.gov | Contributes to the overall binding energy and stability of the ligand-receptor complex. |
Impact of Halogenation at C3 on Molecular Recognition and Bioactivity Profiles
The introduction of halogen atoms, particularly bromine, onto the C3 position of the 1,2,4-triazole ring is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. ump.edu.plump.edu.pl Halogenation can influence lipophilicity, metabolic stability, and binding affinity.
Bromine is utilized in pharmacophore design to enhance therapeutic activity and favorably affect drug metabolism. ump.edu.plump.edu.pl The substitution of a hydrogen atom with a bromine atom can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.
Bromine can also serve as a bioisostere for other chemical groups. researchgate.netunimore.it Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a key tactic in lead optimization. sci-hub.se For example, replacing a methyl group with a bromine atom, which has a similar size, can alter electronic properties while maintaining steric compatibility with the target's binding site. This substitution can lead to improved potency or a modified selectivity profile.
The bromine atom exerts significant electronic and steric effects that influence how a molecule interacts with its biological target. Electronically, bromine is an electron-withdrawing group, which can alter the charge distribution across the triazole ring and impact the strength of nearby hydrogen bonds. guidechem.com
A key interaction involving bromine is the halogen bond. ump.edu.plsemanticscholar.org This is a non-covalent interaction where the electropositive region on the outer side of the bromine atom (the "sigma-hole") is attracted to a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom in a receptor. ump.edu.plump.edu.pl The strength of this interaction is comparable to that of a conventional hydrogen bond and can significantly contribute to binding affinity and specificity. semanticscholar.org Sterically, the size of the bromine atom can promote favorable van der Waals contacts within a binding pocket, filling space and displacing water molecules, which can be entropically favorable. rsc.orgstereoelectronics.org
| Effect | Description | Consequence for Bioactivity |
|---|---|---|
| Electronic | Bromine is electron-withdrawing, altering the electron density of the triazole ring. guidechem.com It can also form halogen bonds via its electropositive sigma-hole. ump.edu.pl | Modulates the strength of other interactions and provides an additional, specific binding interaction (halogen bond), potentially increasing affinity and selectivity. ump.edu.plsemanticscholar.org |
| Steric | The size of the bromine atom (van der Waals radius ~1.85 Å) allows it to occupy space in a binding pocket. rsc.org | Can lead to enhanced van der Waals forces and hydrophobic interactions, contributing to tighter binding. stereoelectronics.org |
Contribution of the N1-Cyclopentyl Moiety to Biological Target Affinity and Selectivity
The substituent at the N1 position of the 1,2,4-triazole ring plays a crucial role in defining a compound's interaction with its biological target. A cyclopentyl group at this position introduces specific steric and hydrophobic properties that can profoundly influence affinity and selectivity.
The cyclopentyl group is a non-polar, hydrophobic moiety. iupac.org In drug design, hydrophobic interactions are a major driving force for ligand binding, where the non-polar group on the ligand associates with a hydrophobic pocket or surface on the protein target. nih.govresearchgate.net This association is entropically driven, as it frees ordered water molecules from the non-polar surfaces, leading to a net increase in the entropy of the system. nih.gov The presence of the cyclopentyl group on the N1 position can therefore anchor the molecule in a hydrophobic sub-pocket of the binding site, significantly enhancing binding affinity. researchgate.net
Furthermore, the cyclopentyl ring imposes conformational constraints on the molecule. nih.gov Unlike a flexible alkyl chain, a cyclic system like cyclopentane (B165970) has a more defined, albeit still dynamic, three-dimensional shape. biomedres.us This rigidity reduces the number of possible conformations the molecule can adopt, which can be advantageous for several reasons. Pre-organizing the molecule into a conformation that is complementary to the binding site reduces the entropic penalty of binding, leading to higher affinity. nih.gov Additionally, this conformational restriction can improve selectivity, as the constrained shape may fit well into the target receptor but poorly into the binding sites of off-target proteins. nih.gov
Modulating Biological Activity through Strategic Derivatization at the Triazole Core (C3 and C5 Positions)
The biological activity of 1,2,4-triazole derivatives can be significantly influenced by the nature and position of substituents on the heterocyclic core. The C3 and C5 positions are particularly crucial for strategic derivatization to enhance potency and selectivity for various therapeutic targets. Structure-Activity Relationship (SAR) studies have consistently shown that modifications at these sites can lead to a wide spectrum of pharmacological activities, including antimicrobial, antifungal, and anticancer effects. nih.govchemmethod.com
For instance, the introduction of cycloalkyl or electron-rich heterocyclic fragments at the C3 position of the triazole ring has been found essential for the antibacterial activity of certain derivatives. researchgate.net In the context of anticancer research, SAR studies on a series of 3,5-diaryl-1,2,4-triazole derivatives revealed the critical importance of the substituent pattern on the phenyl ring located at the C5 position for antiproliferative activity and inhibition of tubulin polymerization. nih.gov Specifically, compounds with certain substitutions at this position showed high antiproliferative activity against multiple tumor cell lines. nih.gov
Similarly, research into 1,2,4-triazole-N-arylamide hybrids has highlighted the importance of C3-linked substituents in developing potent inhibitors of STAT3, a target in cancer therapy. researchgate.net The exploration of 3,4,5-trisubstituted 4H-1,2,4-triazoles as inhibitors of protein-protein interactions has also demonstrated that modifications at the C3 and C5 positions are key to modulating inhibitory potency. nih.gov For example, attaching a methylsulfanylmethyl group at C5 and a sulfanyl (B85325) group at C3, which then connects to a larger acetamide-bearing moiety, was a strategy to improve potency against the annexin (B1180172) A2–S100A10 protein interaction. nih.gov
The following table summarizes findings from various studies on the impact of substitutions at the C3 and C5 positions of the 1,2,4-triazole ring on biological activity.
| Position | Substituent Type | Resulting Biological Activity | Reference Compound Class |
| C3 | Cycloalkyl or electron-rich heterocycle | Antibacterial (antistaphylococcal) | [2-(3-R-1H- nih.govnih.govacs.org-triazol-5-yl)phenyl]amines |
| C5 | Phenyl ring with specific substitution patterns | Anticancer (antiproliferative) | 3,5-diaryl-1,2,4-triazole derivatives |
| C3 | N-arylamide linkage | Anticancer (STAT3 inhibition) | 1,2,4-triazole-N-arylamide hybrids |
| C3 & C5 | Various sulfanyl-linked moieties | Inhibition of protein-protein interaction | 3,4,5-trisubstituted 4H-1,2,4-triazoles |
These examples underscore the principle that the C3 and C5 positions of the 1,2,4-triazole scaffold are pivotal points for chemical modification, allowing for the fine-tuning of biological activity. The bromo-substituent at the C3 position of 3-Bromo-1-cyclopentyl-1H-1,2,4-triazole serves as a reactive handle for further synthetic modifications, enabling the creation of diverse derivatives for biological screening. ontosight.aiontosight.ai
General Mechanisms of Action Associated with 1,2,4-Triazole Scaffolds (e.g., Inhibition of Cytochrome P450 Enzymes)
The 1,2,4-triazole moiety is a well-established pharmacophore, and its derivatives exert their biological effects through various mechanisms. nih.gov One of the most significant and widely studied mechanisms is the inhibition of cytochrome P450 (CYP) enzymes. researchgate.net CYPs are a superfamily of heme-containing monooxygenases that play a critical role in the metabolism of a vast array of endogenous and exogenous compounds, including drugs, as well as in the biosynthesis of essential molecules like sterols. acs.orgresearchgate.net
The inhibitory action of 1,2,4-triazoles on CYP enzymes is primarily attributed to the interaction between one of the nitrogen atoms of the triazole ring and the ferric heme iron atom at the active site of the enzyme. acs.orgnih.gov This coordination bond can prevent the binding of the natural substrate and/or interfere with the catalytic cycle of the enzyme.
Key aspects of this interaction include:
Nitrogen-Heme Coordination : The lone pair of electrons on an sp²-hybridized nitrogen atom (typically the N4 atom) of the 1,2,4-triazole ring acts as a ligand, coordinating to the fifth or sixth coordination site of the heme iron.
Type II Spectral Shift : This binding typically induces a characteristic "Type II" difference spectrum, with a peak around 425-435 nm and a trough around 390-405 nm, which is indicative of a low-spin ferric heme iron complex resulting from the nitrogen-iron bond. nih.gov
Competitive Inhibition : Many triazole-based drugs, particularly the azole antifungals (e.g., fluconazole, voriconazole), function as competitive inhibitors of specific CYP enzymes. nih.gov In fungi, they target CYP51 (lanosterol 14α-demethylase), an enzyme crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. ijsr.netresearchgate.net Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death. ijsr.net
While the 1,2,4-triazole scaffold is a potent CYP inhibitor, its affinity for the heme iron can be lower than that of imidazole-based inhibitors. nih.gov Studies comparing 1,2,4-triazole with imidazole (B134444) and 1,2,3-triazole have shown differences in binding affinity and the resulting spectral shifts in various CYP isoforms. nih.govacs.org For example, in one study with CYP2C9, the affinity for 1,2,4-triazole was significantly higher than for 1,2,3-triazole but lower than for imidazole. nih.gov In some cases, the triazole inhibitor may interact with the active site without directly displacing the axial water ligand, instead forming a hydrogen-bonded network. acs.org
Beyond CYP inhibition, 1,2,4-triazole derivatives have been associated with other mechanisms of action, including the inhibition of other enzymes and interference with protein-protein interactions, contributing to their diverse pharmacological profiles. nih.govnih.gov
Advanced Applications in Organic Synthesis and Medicinal Chemistry Research
3-Bromo-1-cyclopentyl-1H-1,2,4-triazole as a Versatile Synthetic Building Block and Intermediate
The utility of this compound as a synthetic building block stems primarily from the reactivity of the carbon-bromine bond on the triazole ring. This bond is amenable to a wide array of transition metal-catalyzed cross-coupling reactions, allowing for the facile introduction of various substituents at the 3-position. This capability is crucial for molecular elaboration and the synthesis of compound libraries for screening purposes. ontosight.ai
The reactive bromine atom can be substituted through various nucleophilic reactions, making it a precursor for a range of triazole derivatives. ontosight.ai This versatility allows chemists to introduce new functional groups, such as amino or alkyl moieties, to create new compounds with potential biological activities. ontosight.aiontosight.ai
Key transformations include Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings, which enable the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, Suzuki coupling reactions have been successfully employed to arylate the triazole ring of related bromo-triazole compounds. researchgate.netrroij.com These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures from simpler precursors.
Table 1: Key Cross-Coupling Reactions Utilizing Bromo-Triazole Scaffolds
| Reaction Name | Bond Formed | Typical Reagents | Significance in Synthesis |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Carbon-Carbon (Aryl-Aryl) | Boronic acids, Palladium catalyst, Base | Forms bi-aryl structures, crucial for many biologically active molecules. rroij.commdpi.com |
| Heck Coupling | Carbon-Carbon (Aryl-Vinyl) | Alkenes, Palladium catalyst, Base | Introduces vinyl groups, which can be further functionalized. |
| Sonogashira Coupling | Carbon-Carbon (Aryl-Alkynyl) | Terminal alkynes, Palladium/Copper catalyst, Base | Creates aryl-alkyne linkages, important for extending conjugation and as precursors for other heterocycles. |
| Buchwald-Hartwig Amination | Carbon-Nitrogen (Aryl-Amine) | Amines, Palladium catalyst, Base | Forms arylamines, a common motif in pharmaceuticals. |
The cyclopentyl group on the nitrogen atom (N1) of the triazole ring influences the compound's physical properties, such as solubility in organic solvents, and can provide specific steric and hydrophobic interactions when the final molecule binds to a biological target.
Precursor for the Development of Diverse Heterocyclic Systems and Fused Compounds
Beyond serving as a simple intermediate for substitution, this compound is a valuable precursor for constructing more complex, fused heterocyclic systems. The initial functionalization at the 3-position can introduce a reactive group that subsequently participates in an intramolecular cyclization reaction, leading to the formation of a new ring fused to the triazole core.
This strategy is a powerful method for generating novel scaffolds with unique three-dimensional shapes and biological properties. For example, derivatives of 1,2,4-triazole-3-thiol, which can be synthesized from bromo-triazoles, are key starting materials for creating fused systems like thiazolo[3,2-b] researchgate.netresearchgate.netplu.mxtriazoles. mdpi.com The synthesis often involves the reaction of the triazole precursor with bifunctional electrophiles, leading to a cyclocondensation reaction. mdpi.comnih.gov
The ability to build such fused systems is of high interest in medicinal chemistry, as these rigid structures can pre-organize functional groups for optimal interaction with biological targets, potentially leading to higher potency and selectivity. Multicomponent reactions (MCRs) followed by intramolecular cycloadditions represent another advanced strategy where triazole precursors are used to generate fused systems, highlighting the scaffold's versatility. kuleuven.bersc.org
Rational Design of Ligands for Specific Biological Targets Based on the Substituted 1,2,4-Triazole (B32235) Scaffold
The 1,2,4-triazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous clinically successful drugs and its versatile biological activities. nih.govnih.gov This heterocycle is metabolically stable and possesses unique electronic properties, including the ability to act as a hydrogen bond acceptor and, in some cases, a donor. These features make it an excellent core structure for the rational design of ligands that can bind with high affinity to specific biological targets. nih.govnih.gov
The this compound scaffold is an ideal starting point for such design efforts. The cyclopentyl group can occupy hydrophobic pockets in a protein's active site, while the substitutable 3-position allows for the systematic exploration of structure-activity relationships (SAR). By introducing different functional groups at this position via the synthetic methods described earlier, medicinal chemists can fine-tune the molecule's interaction with a target enzyme or receptor. nih.gov
Derivatives of the 1,2,4-triazole scaffold have been designed and synthesized as inhibitors for a wide range of biological targets, demonstrating significant therapeutic potential.
Table 2: Biological Targets of 1,2,4-Triazole-Based Ligands
| Biological Target | Therapeutic Area | Rationale for Design |
|---|---|---|
| Kinases | Anticancer | The triazole ring can interact with key residues in the ATP-binding site of kinases. nih.govrsc.org |
| Aromatase (CYP19A1) | Anticancer (Breast Cancer) | Nitrogen atoms of the triazole ring coordinate with the heme iron atom in the enzyme's active site, inhibiting estrogen synthesis. nih.gov |
| Mycobacterial Membrane Protein Large 3 (MmpL3) | Antituberculosis | Triazole derivatives have been identified as potent inhibitors of MmpL3, which is essential for mycobacterial cell wall synthesis. johnshopkins.edu |
| Various Microbes | Antifungal, Antibacterial | The scaffold is present in many successful antifungal agents (e.g., Fluconazole) and has been explored for antibacterial properties. nih.govnih.govlifechemicals.com |
The development of these targeted agents underscores the power of using a well-defined chemical scaffold like this compound to create novel therapeutics. rsc.orgjohnshopkins.edu
Exploration of 1,2,4-Triazole Derivatives in Materials Science (e.g., electron-transporting materials)
The applications of 1,2,4-triazole derivatives extend beyond biology into the realm of materials science. The inherent electronic properties of the 1,2,4-triazole ring make it a compelling candidate for use in organic electronic devices. Due to its high nitrogen content, the triazole ring is highly electron-deficient. researchgate.netresearchgate.net This characteristic is advantageous for creating materials that can efficiently transport electrons.
In devices such as Organic Light-Emitting Diodes (OLEDs), materials are needed for distinct functions, including hole injection, hole transport, emission, and electron transport. The 1,2,4-triazole system has demonstrated excellent performance as an electron-transporting and hole-blocking material. researchgate.netresearchgate.net For instance, 3-(4-Biphenylyl)-4-phenyl-5-(4-tert-butylphenyl)-1,2,4-triazole (TAZ) was identified as an effective electron-transporting material, leading to the fabrication of bright blue electroluminescent devices. plu.mx
The incorporation of 1,2,4-triazole moieties into small molecules or polymers for use in OLEDs can lead to devices with excellent properties. researchgate.net The key attributes of these materials that make them suitable for such applications are summarized below.
Table 3: Properties of 1,2,4-Triazole Derivatives in Materials Science
| Property | Description | Impact on Device Performance |
|---|---|---|
| Electron-Deficient Nature | The high nitrogen content withdraws electron density from the ring system. | Facilitates efficient electron transport and improves electron mobility. researchgate.netresearchgate.net |
| High Triplet Energy | The energy gap between the ground state and the first excited triplet state is large. | Prevents energy loss from the emissive layer to the transport layer in phosphorescent OLEDs (PHOLEDs), leading to higher efficiency. researchgate.net |
| High Glass Transition Temperature | The material can withstand high temperatures before transitioning to a rubbery state. | Contributes to the thermal stability and long-term operational lifetime of the electronic device. researchgate.net |
| Good Film-Forming Properties | The molecules can be deposited into uniform, amorphous thin films. | Ensures consistent device performance and prevents short-circuits. |
These properties highlight the potential of systematically modified 1,2,4-triazoles, originating from precursors like this compound, in the development of next-generation organic electronics.
Future Perspectives and Emerging Research Directions for Substituted 1,2,4 Triazoles
Development of Novel and Sustainable Synthetic Pathways
The synthesis of 1,2,4-triazoles is evolving beyond traditional batch methods, with a significant push towards developing more sustainable and efficient protocols. A key area of development is the adoption of continuous-flow synthesis. This technique offers superior control over reaction parameters, enhances safety, and often leads to higher yields and purity compared to conventional batch processes. For instance, novel metal-free, one-pot flow chemistry methods have been developed for the construction of the triazole ring, which are atom-economical and environmentally benign by avoiding chromatographic purification steps.
Another emerging strategy is the use of microwave irradiation to accelerate reaction times and improve yields for 3,4,5-trisubstituted 1,2,4-triazoles. These modern techniques represent a move towards more rapid and sustainable chemical manufacturing. Furthermore, one-pot, multi-component reactions are gaining traction as they reduce the number of synthetic steps, minimize solvent usage, and decrease waste generation, aligning with the principles of sustainable chemistry. researchgate.net The development of new catalytic systems, including the use of eco-friendly ligands like D-glucosamine with copper(I) catalysts, further facilitates efficient and greener synthetic routes. researchgate.net
| Methodology | Key Advantages | Challenges | Future Outlook |
|---|---|---|---|
| Continuous-Flow Synthesis | Enhanced safety, higher yields, better process control, scalability. | Initial setup cost, potential for clogging. | Wider adoption in industrial processes, integration with real-time analytics. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, high efficiency. | Scalability issues, potential for localized overheating. | Development of scalable microwave reactors, solvent-free applications. |
| One-Pot Multi-Component Reactions | Reduced steps, less waste, high atom economy, operational simplicity. | Complex optimization, potential for side reactions. | Discovery of new orthogonal reaction sequences, catalyst development. |
Application of Chemoinformatics and Machine Learning in Predicting Reactivity and Structure-Activity Relationships
Chemoinformatics and machine learning (ML) are revolutionizing the discovery and development of new 1,2,4-triazole (B32235) derivatives. These computational tools can predict the outcomes of chemical reactions, including yields and the likelihood of success, thereby reducing the need for extensive trial-and-error experimentation. rjptonline.org By training algorithms on large datasets of known reactions, ML models, particularly neural networks, can learn complex relationships between reactants, reagents, and reaction conditions to forecast the major products. arocjournal.comresearchgate.net This data-driven approach accelerates the optimization of synthetic routes and the discovery of novel transformations. arocjournal.com
In the realm of drug design, Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful chemoinformatic tool. researchgate.net By establishing a mathematical correlation between the chemical structure of triazole derivatives and their biological activity, QSAR models can predict the potency of new, unsynthesized compounds. researchgate.net Machine learning algorithms like Random Forest (RF) and Support Vector Machines (SVM) are increasingly used to build robust QSAR models for predicting the antifungal, antibacterial, and anticancer activities of triazoles. researchgate.net These predictive models guide medicinal chemists in prioritizing which candidate molecules to synthesize, saving significant time and resources in the drug discovery pipeline. rjptonline.org
| Application Area | Machine Learning Technique | Predicted Property | Impact |
|---|---|---|---|
| Reaction Prediction | Neural Networks, Random Forest | Reaction yield, major product, reaction success. princeton.edu | Accelerates synthesis planning and optimization. |
| QSAR Modeling | Support Vector Machines (SVM), k-Nearest Neighbors (kNN) | Antifungal activity, anticancer potency, anti-corrosion performance. researchgate.net | Guides rational drug design and prioritizes synthesis candidates. |
| Virtual Screening | Deep Learning, Docking Algorithms | Binding affinity to biological targets. | Identifies potential drug candidates from large chemical libraries. |
Green Chemistry Approaches in the Synthesis of Halogenated Triazoles
The synthesis of halogenated heterocycles, including bromo-substituted triazoles, is increasingly guided by the principles of green chemistry. These approaches aim to minimize environmental impact by using less hazardous reagents, reducing waste, and employing energy-efficient methods. frontiersin.orgrsc.org One promising avenue is mechanochemistry, which involves conducting reactions by grinding solids together, often without any solvent (neat) or with minimal amounts of a liquid auxiliary (liquid-assisted grinding). researchgate.netbohrium.com This technique has been successfully applied to the halogenation of various organic compounds using reagents like N-halosuccinimides, offering a catalyst-free and highly efficient route to halogenated products. researchgate.net
The use of alternative energy sources is another key aspect of green synthesis. nih.gov Non-conventional methods such as ultrasound and visible light irradiation can promote chemical reactions under mild conditions, often replacing the need for high temperatures and harsh reagents. nih.gov Halogen-induced cyclizations are also being explored as an efficient strategy for constructing diverse heterocyclic structures. mdpi.com These reactions leverage the high electrophilicity of halogens to activate molecules and trigger ring formation, often with high stereoselectivity. mdpi.com The focus on benign solvents like water and ethanol (B145695) further underscores the shift towards more sustainable synthetic practices in the production of halogenated triazoles. frontiersin.org
Design and Synthesis of Next-Generation Triazole-Based Scaffolds with Tuned Properties
The future of 1,2,4-triazole research lies in the rational design and synthesis of novel scaffolds with precisely tuned electronic and biological properties. researchgate.net The versatility of the triazole ring allows it to be linked with various other bioactive molecules to create hybrid compounds with enhanced or entirely new pharmacological profiles. chemmethod.com For example, new conjugates linking 1,2,4-triazole and 1,2,3-triazole cores have been synthesized to develop potent anticancer agents. acs.orgnih.gov
The design process often involves computational methods, such as molecular docking, to understand how triazole derivatives interact with specific biological targets, like the aromatase enzyme in cancer therapy. nih.gov This in silico approach allows for the strategic placement of functional groups to maximize binding affinity and selectivity. nih.gov For instance, incorporating specific phenyl moieties or carbonyl groups can create key interactions within the active site of an enzyme. nih.gov Similarly, the addition of halogen atoms, such as in dihalobenzyl groups, has been shown to enhance antibacterial and antifungal efficacy. nih.gov By combining these design strategies with advanced synthetic methods, researchers are creating next-generation triazole-based scaffolds for a wide range of applications, from targeted therapeutics to advanced materials. rsc.orgresearchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-Bromo-1-cyclopentyl-1H-1,2,4-triazole?
- Methodology : The compound can be synthesized via cyclization of cyclopentylamine with brominated triazole precursors. A common approach involves reacting 1-cyclopentyl-1H-1,2,4-triazole with brominating agents (e.g., N-bromosuccinimide) in a polar aprotic solvent like DMF at 80–100°C for 6–12 hours .
- Key Considerations : Reaction yields (~60–75%) depend on stoichiometric ratios and temperature control. Purification typically involves column chromatography with ethyl acetate/hexane (1:3) .
Q. How is the structural integrity of this compound validated?
- Analytical Techniques :
- 1H/13C NMR : Confirms substitution patterns (e.g., cyclopentyl protons at δ 1.5–2.1 ppm; triazole carbons at δ 145–155 ppm) .
- IR Spectroscopy : Bands at 680–700 cm⁻¹ (C-Br stretch) and 1550–1600 cm⁻¹ (triazole ring vibrations) .
- Mass Spectrometry : Molecular ion peak [M+H]+ at m/z 230–235 .
Q. What are the primary chemical reactions of this compound?
- Substitution Reactions : The bromine atom undergoes nucleophilic substitution with amines (e.g., NaN₃ in DMF at 60°C) to yield azide derivatives .
- Cyclization : Reacts with alkynes under Cu(I) catalysis to form fused triazole-heterocycles, relevant in drug discovery .
Advanced Research Questions
Q. How do solvent polarity and base selection influence substitution reaction outcomes?
- Data Contradictions :
- Polar Solvents (DMF) : Increase reaction rates due to better stabilization of transition states (yields ~85% with K₂CO₃) .
- Non-Polar Solvents (Toluene) : Lower yields (~50%) due to poor solubility of intermediates .
- Mechanistic Insight : Base strength (e.g., K₂CO₃ vs. Et₃N) affects deprotonation efficiency. Weak bases may lead to incomplete substitution .
Q. What computational methods predict the reactivity of this compound in biological systems?
- DFT Studies :
- HOMO-LUMO Analysis : Triazole ring acts as an electron-deficient site (LUMO = -1.8 eV), favoring nucleophilic attacks .
- Docking Simulations : Binding affinity to cytochrome P450 enzymes (ΔG = -9.2 kcal/mol) suggests metabolic stability .
Q. How to resolve contradictions in spectroscopic data for triazole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
